4-Benzyloxyphenylacetic acid ethyl ester

Beschreibung

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

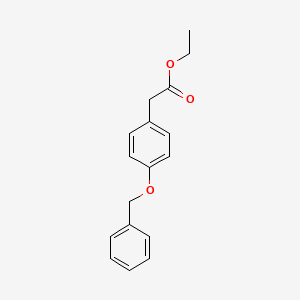

The molecular architecture of this compound demonstrates a complex aromatic system characterized by multiple functional groups arranged in a specific spatial configuration. The compound features a central phenylacetic acid ethyl ester framework with a benzyloxy substituent positioned at the para location of the aromatic ring. According to International Union of Pure and Applied Chemistry nomenclature conventions, this compound is systematically named as ethyl 2-(4-(benzyloxy)phenyl)acetate, reflecting the ethyl ester derivative of the corresponding carboxylic acid. Alternative nomenclature systems recognize this compound under several synonymous designations, including ethyl 4-(benzyloxy)phenylacetate and benzeneacetic acid, 4-(phenylmethoxy)-, ethyl ester.

The structural framework consists of three distinct molecular components that contribute to the overall architecture and chemical properties. The primary component comprises a phenylacetic acid backbone, which provides the fundamental carboxylic acid functionality that has been derivatized to form the ethyl ester. The second component involves the benzyloxy substituent, which consists of a benzyl group (C6H5CH2-) connected through an oxygen atom to the para position of the phenyl ring. This benzyloxy group significantly influences the electronic properties of the aromatic system through resonance effects and steric considerations. The third component encompasses the ethyl ester functionality, formed through esterification of the carboxylic acid group with ethanol, resulting in the characteristic -COOEt termination.

The molecular weight of 270.32 grams per mole reflects the substantial size of this aromatic ester compound, which contains seventeen carbon atoms, eighteen hydrogen atoms, and three oxygen atoms. The distribution of these atoms across the molecular framework creates specific regions of electron density that influence both chemical reactivity and physical properties. The aromatic rings contribute to molecular rigidity and provide sites for potential π-π interactions, while the ester functionality introduces both polar character and potential for hydrolysis reactions under appropriate conditions.

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation for this compound through detailed analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum in deuterated chloroform reveals characteristic signal patterns that confirm the molecular structure and substitution pattern. The ethyl ester protons appear as a distinctive triplet at 1.20-1.29 parts per million for the methyl group and a quartet at 4.14 parts per million for the methylene group, with coupling constants consistent with ethyl ester functionality. The acetate methylene protons appear as a singlet at 3.55 parts per million, reflecting their position adjacent to both the aromatic ring and the carbonyl group.

The aromatic region of the proton nuclear magnetic resonance spectrum displays complex multipicity patterns that provide detailed information about the substitution pattern and electronic environment of the benzene rings. The benzyloxy methylene protons appear as a characteristic singlet at 5.05 parts per million, indicating their unique chemical environment adjacent to both aromatic rings. The aromatic protons span the region from 6.89 to 7.46 parts per million, with specific splitting patterns that confirm the para-disubstituted pattern of the phenylacetic acid portion and the monosubstituted benzyl group. These spectroscopic data align with the expected chemical shifts for aromatic protons in benzyloxy-substituted systems.

| Nuclear Magnetic Resonance Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Ethyl ester methyl | 1.20-1.29 | Triplet | 3H | -OCH2CH3 |

| Acetate methylene | 3.55 | Singlet | 2H | -CH2COOEt |

| Ethyl ester methylene | 4.14 | Quartet | 2H | -OCH2CH3 |

| Benzyloxy methylene | 5.05 | Singlet | 2H | -OCH2Ph |

| Aromatic protons | 6.89-7.46 | Multiplet | 9H | Aromatic H |

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecular structure. The carbonyl stretching frequency appears at 1730 inverse centimeters, consistent with the aliphatic ester functionality. This frequency reflects the electronic environment of the carbonyl group, which is influenced by both the adjacent aromatic system and the ethyl ester substitution. Additional significant absorptions include aromatic carbon-carbon stretching vibrations at 1510, 1454 inverse centimeters and carbon-oxygen stretching modes at 1298, 1236, 1221, 1176, and 1149 inverse centimeters. The presence of aromatic carbon-hydrogen out-of-plane bending vibrations at 1026 inverse centimeters further confirms the aromatic substitution pattern.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information that supports the proposed structure. Electrospray ionization mass spectrometry shows the molecular ion peak at mass-to-charge ratio 271, corresponding to the protonated molecular ion [M+H]+. This observation confirms the molecular weight of 270.32 grams per mole and demonstrates the compound's ability to undergo protonation under electrospray ionization conditions. The fragmentation pattern observed in mass spectrometry provides additional structural information through the identification of characteristic fragment ions that result from specific bond cleavages within the molecular framework.

Crystallographic Studies and Conformational Analysis

Crystallographic analysis of related benzyloxyphenylacetic acid derivatives provides valuable insights into the solid-state structure and conformational preferences of these aromatic ester compounds. Studies of the parent carboxylic acid, 4-benzyloxyphenylacetic acid, reveal that molecules exist in centrosymmetric dimeric forms linked by double hydrogen bonds between carboxyl groups. These crystallographic observations indicate that the carboxylic acid functionality can participate in strong intermolecular hydrogen bonding interactions that influence both crystal packing and molecular arrangement in the solid state. The triclinic crystal system observed for the parent acid suggests that the benzyloxy substituent introduces structural complexity that affects the overall crystal symmetry.

The conformational analysis of this compound involves examination of the rotational freedom around key bonds within the molecular framework. The bond connecting the benzyloxy group to the phenyl ring represents a significant conformational variable, as rotation around this bond can influence the spatial relationship between the two aromatic systems. Computational studies and three-dimensional conformational analysis suggest that the compound can adopt multiple conformational states, with energy differences between conformers determined by steric interactions between the benzyl group and the phenylacetic acid ethyl ester portion.

Physical property measurements provide additional information about the molecular structure and intermolecular interactions in the condensed phase. The compound exhibits a density of 1.11 grams per cubic centimeter, which reflects the efficient packing of molecules in the solid state. The boiling point is reported as 388.6 degrees Celsius at 760 millimeters of mercury, indicating substantial intermolecular forces that require significant thermal energy to overcome during the liquid-to-vapor phase transition. The refractive index of 1.553 provides information about the electronic polarizability of the molecule and its interaction with electromagnetic radiation.

The flash point of 163.8 degrees Celsius represents an important safety parameter that reflects the volatility and flammability characteristics of the compound. This relatively high flash point indicates that the compound is relatively stable under normal handling conditions and requires elevated temperatures to reach concentrations that could support combustion. The vapor pressure of 3.02 × 10^-6 millimeters of mercury at 25 degrees Celsius demonstrates the low volatility of this compound at ambient temperature, which is consistent with its substantial molecular weight and strong intermolecular interactions.

| Physical Property | Value | Units | Reference Conditions |

|---|---|---|---|

| Density | 1.11 | g/cm³ | Standard temperature and pressure |

| Boiling Point | 388.6 | °C | 760 mmHg |

| Flash Point | 163.8 | °C | Standard atmospheric pressure |

| Refractive Index | 1.553 | Dimensionless | Standard conditions |

| Vapor Pressure | 3.02 × 10^-6 | mmHg | 25°C |

Eigenschaften

IUPAC Name |

ethyl 2-(4-phenylmethoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-2-19-17(18)12-14-8-10-16(11-9-14)20-13-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKJGLKGTNSPFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372054 | |

| Record name | Ethyl [4-(benzyloxy)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56441-69-1 | |

| Record name | Ethyl [4-(benzyloxy)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 56441-69-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Scheme

Ethyl 4-hydroxyphenylacetate + Benzyl bromide → this compound

Detailed Procedure

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Sodium hydride (NaH), tetrahydrofuran (THF), 0–20°C, nitrogen atmosphere | NaH is suspended in THF to generate the phenolate ion from ethyl 4-hydroxyphenylacetate |

| 2 | Tetrabutylammonium iodide (phase transfer catalyst) | Added to facilitate the nucleophilic substitution |

| 3 | Benzyl bromide (2.37 mL, 20 mmol) | Added dropwise at 0°C, then stirred at room temperature for 18 hours |

| 4 | Workup | Quenched with water and saturated ammonium chloride, extracted with ethyl acetate |

| 5 | Purification | Drying over magnesium sulfate, solvent removal, silica gel column chromatography (eluent: n-hexane/ethyl acetate 5:1 v/v) |

Outcome

- Yield: 89%

- Physical State: Colorless oil

- Characterization:

- MS (ESI) m/z: 271 (M+1)+

- ^1H-NMR (CDCl3): signals consistent with benzyloxy and ethyl ester groups

- IR (ATR): ester carbonyl peak at 1730 cm^-1, aromatic and ether peaks confirmed

Reaction Mechanism

- The phenolic hydroxyl group of ethyl 4-hydroxyphenylacetate is deprotonated by sodium hydride, generating a phenolate ion.

- The phenolate ion acts as a nucleophile and attacks the electrophilic benzyl bromide via an SN2 mechanism, resulting in benzyl ether formation.

- The use of tetrabutylammonium iodide enhances the reaction rate by acting as a phase transfer catalyst.

Alternative Synthetic Routes

While the benzylation method above is predominant, other synthetic strategies can be considered, though less commonly reported for this specific compound:

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Williamson Ether Synthesis | Using other bases (e.g., K2CO3) and solvents like DMF for benzylation | Milder conditions possible | Lower yields, longer reaction times |

| Mitsunobu Reaction | Activation of phenol with DEAD and triphenylphosphine, followed by benzyl alcohol substitution | High selectivity | Expensive reagents, complex workup |

| Direct Esterification of 4-Benzyloxyphenylacetic acid | Acid + ethanol with acid catalyst | Simple reagents | Requires prior synthesis of acid, possible side reactions |

Data Summary Table of Primary Preparation Method

| Parameter | Details |

|---|---|

| Starting Material | Ethyl 4-hydroxyphenylacetate (11.1 mmol) |

| Reagents | Sodium hydride (16.0 mmol), benzyl bromide (20.0 mmol), tetrabutylammonium iodide (1.33 mmol) |

| Solvent | Tetrahydrofuran (THF), total ~135 mL |

| Temperature | 0°C to room temperature |

| Reaction Time | 18 hours |

| Yield | 89% |

| Purification | Silica gel chromatography (n-hexane/ethyl acetate 5:1) |

| Product State | Colorless oil |

Research Findings and Notes

- The use of sodium hydride provides a strong base to efficiently deprotonate the phenol, enabling high conversion rates.

- Tetrabutylammonium iodide acts as a phase transfer catalyst, improving nucleophilicity and reaction kinetics.

- The reaction is performed under inert atmosphere (nitrogen) to avoid moisture and oxidation.

- Purification by column chromatography ensures removal of unreacted starting materials and byproducts.

- Spectroscopic data (NMR, IR, MS) confirm the structure and purity of the synthesized compound.

- The method is scalable and reproducible, suitable for laboratory and potential industrial synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-Benzyloxyphenylacetic acid ethyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to 4-benzyloxyphenylacetic acid and ethanol in the presence of aqueous acid or base.

Reduction: Reduction of the ester with lithium aluminum hydride (LiAlH4) yields the corresponding alcohol.

Substitution: The benzyloxy group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

Hydrolysis: 4-Benzyloxyphenylacetic acid and ethanol.

Reduction: 4-Benzyloxyphenylethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

4-Benzyloxyphenylacetic acid ethyl ester has been investigated for its potential therapeutic effects, particularly in the development of dual-acting small molecules. These compounds can target multiple biological pathways, which is crucial in treating complex diseases such as neurodegeneration.

Case Study: Dual-Acting Ligands

Recent research synthesized ligands that inhibit human butyrylcholinesterase (hBChE) and target cannabinoid receptors. The incorporation of 4-benzyloxyphenylacetic acid derivatives demonstrated significant efficacy in modulating neuroinflammatory responses, suggesting potential applications in Alzheimer's disease treatment .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its structure allows for various modifications that facilitate the creation of more complex molecules.

Synthesis of Key Intermediates

For example, the reduction of this compound using lithium aluminum hydride yields 4-benzyloxyphenylethyl alcohol, which can then be transformed into other valuable compounds through further reactions .

Material Science

The compound's properties make it suitable for applications in material science, particularly in the development of polymers and coatings.

Thermodynamic Investigations

Studies on the thermodynamic properties of 4-benzyloxyphenylacetic acid have revealed its sublimation and solubility characteristics, which are essential for understanding its behavior in different solvent environments . This information is crucial for formulating materials that require specific thermal and solubility profiles.

Data Tables

The following table summarizes key findings related to the synthesis and applications of this compound:

Wirkmechanismus

The mechanism of action of 4-benzyloxyphenylacetic acid ethyl ester involves its hydrolysis to 4-benzyloxyphenylacetic acid, which can then interact with various biological targets. The ester linkage is cleaved by esterases, releasing the active acid form that can participate in metabolic pathways and exert its effects on molecular targets such as enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

Benzeneacetic Acid, 4-Hydroxy-, Ethyl Ester

- Molecular Formula : C₁₀H₁₂O₃

- Molecular Weight : 180.20 g/mol

- CAS : 17138-28-2

- Key Differences :

- Replaces the benzyloxy group with a hydroxyl (–OH) at the para position.

- Lower molecular weight and logP (predicted ~1.5) due to reduced aromaticity and lack of a benzyl group.

- Enhanced polarity, increasing solubility in aqueous media but reducing stability under acidic conditions.

- Applications: Potential use in pharmaceuticals requiring hydrophilic intermediates .

Benzoic Acid, 4-[[(Trifluoromethyl)sulfonyl]oxy]-, Ethyl Ester

- Molecular Formula : C₁₀H₉F₃O₅S

- Molecular Weight : 322.24 g/mol

- CAS : 125261-30-5

- Key Differences :

- Contains a trifluoromethanesulfonyloxy (–OSO₂CF₃) group, a strong electron-withdrawing substituent.

- Higher molecular weight and logP (~3.5) due to fluorine and sulfur atoms.

- Reactivity: The –OSO₂CF₃ group enhances electrophilicity, making it suitable for nucleophilic aromatic substitution reactions.

- Applications : Likely used in agrochemicals or materials requiring robust leaving groups .

Chlorobenzilate (4,4'-Dichlorobenzilic Acid Ethyl Ester)

- Molecular Formula : C₁₆H₁₄Cl₂O₃

- Molecular Weight : 325.18 g/mol

- CAS : 510-15-6

- Key Differences :

- Dichlorinated biphenyl structure with two para-chloro substituents.

- Higher logP (~4.2) due to chlorine atoms, increasing lipid solubility.

- Toxicity: Classified as an acaricide, highlighting its bioactivity against mites.

- Applications : Primarily agricultural, contrasting with the synthetic intermediate role of 4-benzyloxyphenylacetic acid ethyl ester .

Ethyl 4-[(E)-Benzylideneamino]benzoate

- Molecular Formula: C₁₆H₁₅NO₂

- Molecular Weight : 253.30 g/mol

- CAS: Not specified

- Key Differences: Incorporates a benzylideneamino (–N=CHC₆H₅) group, introducing conjugation and UV activity. Lower molecular weight and altered reactivity due to the imine functional group. Applications: Potential use in coordination chemistry or as a ligand in metal-organic frameworks .

Data Table: Comparative Analysis

Reactivity and Stability Considerations

- Electron-Donating vs. Withdrawing Groups : The benzyloxy group in this compound is moderately electron-donating, stabilizing the aromatic ring against electrophilic attack. In contrast, compounds like the triflyloxy analog () are highly electron-deficient, favoring nucleophilic substitution .

- Hydrolysis Sensitivity : Esters with electron-withdrawing groups (e.g., –OSO₂CF₃) hydrolyze faster under basic conditions compared to benzyloxy-substituted esters .

Biologische Aktivität

4-Benzyloxyphenylacetic acid ethyl ester (BPAEE) is an organic compound with significant potential in various biological applications, particularly in medicinal chemistry. Its structure, characterized by a benzyloxy group attached to a phenylacetic acid moiety, allows it to interact with various biological targets, making it a subject of interest for researchers investigating its pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 270.31 g/mol. The compound features:

- Benzyloxy Group : Enhances lipophilicity and bioavailability.

- Phenylacetic Acid Backbone : Known for its anti-inflammatory and analgesic properties.

BPAEE's biological activity is primarily attributed to its ability to modulate enzyme activities and interact with cellular receptors. The proposed mechanisms include:

- Inhibition of Enzymes : BPAEE may inhibit key enzymes involved in metabolic pathways, such as acetyl-CoA carboxylase, which plays a crucial role in fatty acid metabolism .

- Receptor Modulation : The compound may act on various receptors, influencing signaling pathways related to inflammation and pain perception.

Anti-Inflammatory Effects

Studies have indicated that BPAEE exhibits anti-inflammatory properties. For example, it has been shown to reduce pro-inflammatory cytokine levels in vitro, suggesting its potential as a therapeutic agent for conditions characterized by chronic inflammation.

Analgesic Properties

BPAEE has demonstrated analgesic effects in animal models. Research indicates that the compound can significantly reduce pain responses in models of acute and chronic pain, potentially through central and peripheral mechanisms .

Study 1: Anti-Inflammatory Activity

A recent study evaluated the anti-inflammatory effects of BPAEE using lipopolysaccharide (LPS)-stimulated macrophages. The results showed:

- Cytokine Reduction : A significant decrease in TNF-alpha and IL-6 levels.

- Mechanism : The reduction was linked to the inhibition of NF-kB signaling pathways.

| Parameter | Control Group | BPAEE Treatment |

|---|---|---|

| TNF-alpha (pg/mL) | 120 ± 10 | 40 ± 5* |

| IL-6 (pg/mL) | 150 ± 15 | 50 ± 10* |

*Statistically significant at p < 0.05.

Study 2: Analgesic Efficacy

In another study assessing the analgesic properties of BPAEE in a rat model of neuropathic pain:

- Pain Assessment : Utilized the von Frey filament test.

- Results : BPAEE-treated rats showed a marked reduction in mechanical allodynia compared to controls.

| Treatment Group | Withdrawal Threshold (g) |

|---|---|

| Control | 15 ± 2 |

| BPAEE (50 mg/kg) | 35 ± 3* |

*Statistically significant at p < 0.01.

Q & A

Q. What analytical challenges arise when quantifying this compound in complex mixtures?

- Methodology : Co-elution with structurally similar esters (e.g., fatty acid ethyl esters) in GC-MS can complicate quantification. Mitigate this by optimizing column polarity (e.g., DB-5ms) and using selective ion monitoring (SIM) for m/z 270.3. Validate with spike-recovery experiments in biological or synthetic matrices .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting point)?

- Methodology : Discrepancies (e.g., melting point: 29–31°C vs. literature values) may stem from polymorphic forms or impurities. Recrystallize the compound from multiple solvents (e.g., ethanol, hexane) and characterize each form via differential scanning calorimetry (DSC) and X-ray diffraction (XRD). Cross-validate with independent sources (e.g., NIST data) .

Experimental Design Considerations

- Synthetic Reproducibility : Document solvent purity, catalyst batches, and reaction scales, as minor variations can alter yields .

- Data Validation : Compare spectral data with NIST or PubChem references to confirm structural assignments .

- Safety Protocols : Follow guidelines for handling irritants (Xi classification) and use fume hoods during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.